4-Amino-3-bromo-N-thiazol-2-yl-benzamide
Description
4-Amino-3-bromo-N-thiazol-2-yl-benzamide is a benzamide derivative featuring a thiazole ring substituted at the 2-position, a bromine atom at the 3-position, and an amino group at the 4-position of the benzene ring. Its molecular structure (C₁₀H₉BrN₄OS) combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science applications. The compound’s IUPAC name is 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, with synonyms including 3-bromo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide and RN 313376-18-0 .
Properties
Molecular Formula |
C10H8BrN3OS |
|---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
4-amino-3-bromo-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8BrN3OS/c11-7-5-6(1-2-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,12H2,(H,13,14,15) |
InChI Key |
OIIXXCGFAYUJCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=CS2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
Key Observations:
Substituent Effects: The 3-bromo and 4-amino groups in the target compound contrast with 2,4-dichloro substituents in ’s analog. ’s benzothiazole derivatives incorporate carbamothioyl (–NHCSS–) groups, which may enhance metal-binding capacity or enzyme inhibition compared to simpler amides.
Heterocycle Variations: Thiazole vs. Thiazole vs. Oxadiazole: Oxadiazole () is a bioisostere for ester or amide groups, often improving metabolic stability. Thiazole rings, however, are more electron-rich, favoring interactions with cysteine residues or metal ions.
Biological Activity Trends :
- Thiazole-containing benzamides (e.g., ) exhibit anti-inflammatory and analgesic properties, likely via cyclooxygenase (COX) inhibition or GPCR modulation.
- Benzothiazole analogs () show broader bioactivity profiles, including kinase and protease inhibition, attributed to their larger aromatic surface area and substituent diversity.
Computational and Crystallographic Insights
- Structural Refinement : SHELXL () is widely used for small-molecule crystallography, enabling precise determination of bond lengths and angles in analogs like 2,4-dichloro-N-thiazol-2-yl-benzamide . Such data could predict the target compound’s conformation and stability.
- Electronic Properties: Tools like Multiwfn () analyze electron localization functions (ELF) and electrostatic potentials (ESP), which could differentiate the target compound’s reactivity from chloro- or oxadiazole-containing analogs.
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